N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

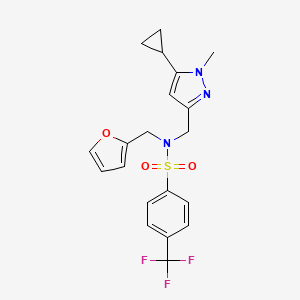

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core, linked to two heterocyclic moieties: a 5-cyclopropyl-1-methylpyrazole and a furan. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole and furan rings may contribute to binding interactions with biological targets .

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3S/c1-25-19(14-4-5-14)11-16(24-25)12-26(13-17-3-2-10-29-17)30(27,28)18-8-6-15(7-9-18)20(21,22)23/h2-3,6-11,14H,4-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXNGSRVTZJFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a multifaceted structure that includes:

- Cyclopropyl group : Contributes to the compound's unique reactivity.

- Pyrazole ring : Known for various biological activities.

- Furan moiety : Enhances potential interactions with biological targets.

- Trifluoromethyl group : Increases lipophilicity and may enhance biological potency.

The molecular formula is with a molecular weight of approximately 396.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The sulfonamide group is known to enhance solubility and bioavailability, which may contribute to the compound's efficacy in biological systems.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.65 | Doxorubicin | 0.12 |

| HCT116 | 1.54 | Doxorubicin | 0.78 |

Flow cytometry assays indicate that these compounds induce apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .

Anti-inflammatory Activity

The pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Compounds in this class have shown selective inhibition of COX-2 over COX-1, suggesting potential applications in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

- Substituents on the pyrazole ring : Altering substituents can significantly impact potency against cancer cell lines.

- Furan and trifluoromethyl groups : These groups influence lipophilicity and receptor binding affinity.

Comparative Studies

In comparison with other pyrazole derivatives, this compound exhibits superior activity against specific cancer cell lines due to its unique structural features. For example, similar compounds lacking the trifluoromethyl group generally show reduced potency .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutics targeting various diseases, particularly neurodegenerative disorders and cancer. Preliminary studies indicate its potential to inhibit protein aggregation associated with conditions like Parkinson's disease, specifically targeting α-synuclein aggregation.

Case Study: Inhibition of α-Synuclein Aggregation

A study conducted at Griffith University demonstrated that at a concentration of 400 μM, the compound significantly reduced α-synuclein aggregates compared to control samples. This suggests its potential as a lead compound for drug development in treating neurodegenerative diseases.

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory effects. Its structural components allow it to interact with enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves binding to specific molecular targets, modulating their activity. The sulfonamide group enhances solubility and bioavailability, making it suitable for pharmacological applications.

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the exploration of new compounds with enhanced biological activities.

Synthetic Routes

The synthesis typically involves multi-step organic reactions under controlled conditions, utilizing solvents like dimethylformamide or dichloromethane. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm structural integrity during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related sulfonamide derivatives, focusing on substituents, physicochemical properties, and reported bioactivities.

Key Observations:

The trifluoromethyl group in the target compound may confer greater metabolic stability compared to methyl or amino substituents in analogues .

Physicochemical Properties: The absence of polar groups (e.g., cyano or amino) in the target compound suggests lower water solubility relative to analogues . Melting points for analogues vary widely (69–178°C), likely due to differences in crystallinity and hydrogen-bonding capacity.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely employs standard sulfonamide coupling strategies, as seen in analogues involving Mitsunobu reactions or nucleophilic substitutions .

- Biological Targets : The pyrazole and furan moieties may target enzymes like cyclooxygenase (COX) or kinases, analogous to other sulfonamide-based drugs .

- Limitations : The absence of reported bioactivity data for the target compound necessitates further in vitro or in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.